ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that features a trifluoromethyl group, a cyanophenyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties
Preparation Methods
. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, often through hydrogen bonding and hydrophobic interactions. The cyanophenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Trifluoromethyl ketones: These compounds also feature the trifluoromethyl group and are valuable in medicinal chemistry for their unique properties.
Difluoromethylated compounds: These compounds have similar applications but differ in their reactivity and stability due to the presence of only two fluorine atoms.
Biological Activity
Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, with the CAS number 338959-50-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant data and research findings.
- Molecular Formula : C₁₄H₁₀F₃N₃O₂
- Molecular Weight : 309.24 g/mol
- CAS Number : 338959-50-5
The biological activity of this compound can be attributed to the presence of the trifluoromethyl group and the pyrazole moiety, which are known to enhance pharmacological properties. The trifluoromethyl group is particularly noted for increasing the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and potency in biological systems .
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound was evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways.
- COX Inhibition : Compounds similar to this compound have demonstrated selective inhibition of COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have indicated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines.
- Cell Line Studies : this compound was tested against several cancer cell lines, showing promising results in reducing cell viability. For instance, it exhibited IC50 values comparable to known anticancer agents .
3. Other Pharmacological Effects
In addition to anti-inflammatory and anticancer activities, this compound may possess other pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives can also exhibit antimicrobial properties against a range of pathogens .
Data Summary
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, this compound showed a notable reduction in swelling compared to control groups. The study highlighted its potential as a safer alternative to traditional NSAIDs due to its selective COX-2 inhibition profile .
Case Study 2: Anticancer Potential
A series of experiments conducted on human cancer cell lines demonstrated that this compound could inhibit growth effectively, with IC50 values indicating it is more potent than some existing treatments. This positions it as a candidate for further development in cancer therapeutics .
Properties
IUPAC Name |
ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c1-2-22-13(21)11-8-19-20(12(11)14(15,16)17)10-5-3-4-9(6-10)7-18/h3-6,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMDRDZZCLQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.